

In-Depth Physicochemical Characterization of Pure Ciwujianoside C4: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside C4, a complex triterpenoid saponin isolated from Acanthopanax senticosus (also known as Siberian Ginseng), is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of the physicochemical characteristics of pure **ciwujianoside C4**. It includes a summary of its chemical and physical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Ciwujianoside C4 is a member of the oleanane-type triterpenoid saponins, a class of natural products known for their diverse biological activities. First isolated and characterized from the leaves of Acanthopanax senticosus, its structure has been elucidated through extensive spectroscopic analysis. This guide aims to consolidate the available data on its physicochemical properties to facilitate further research and application.

Physicochemical Properties

The fundamental physicochemical properties of **ciwujianoside C4** are summarized in the table below. These data are critical for its identification, purification, and formulation.



Property	Value	Source
Chemical Formula	C61H98O26	N/A
Molecular Weight	1247.42 g/mol	N/A
CAS Number	114906-75-1	N/A
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO	[1]
Melting Point	Not reported	
UV λmax	Not reported	_
IR (KBr) νmax	Not reported	_

Spectroscopic Data

The structural elucidation of **ciwujianoside C4** has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular formula of **ciwujianoside C4**. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable information about the sequence and linkage of the sugar moieties and the structure of the aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are indispensable for the detailed structural analysis of **ciwujianoside C4**. Due to the complexity of the molecule, 2D NMR techniques such as COSY, HSQC, and HMBC are required to assign all proton and carbon signals and to establish the connectivity between the aglycone and the sugar units.

(Note: Specific chemical shift data from the primary literature were not available in the search results.)



Experimental Protocols

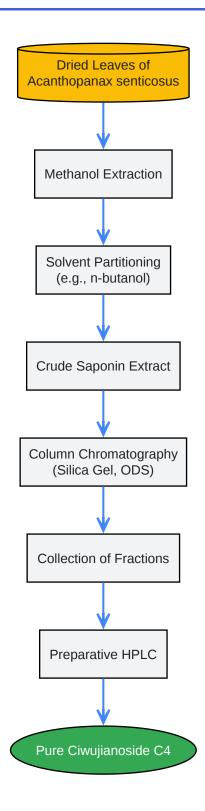
The following sections outline the general methodologies for the isolation, purification, and characterization of **ciwujianoside C4**.

Isolation and Purification of Ciwujianoside C4

The isolation of **ciwujianoside C4** from the leaves of Acanthopanax senticosus is a multi-step process involving extraction and chromatography.

Workflow for Isolation and Purification:





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Caption: General workflow for the isolation and purification of ciwujianoside C4.

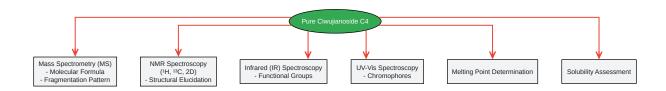
Methodology:



- Extraction: Dried and powdered leaves of Acanthopanax senticosus are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The
 saponin-rich fraction is typically found in the n-butanol layer.
- Column Chromatography: The n-butanol extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing **ciwujianoside C4** are further purified by repeated column chromatography on octadecylsilyl (ODS) silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Physicochemical Characterization

Workflow for Physicochemical Characterization:



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Caption: Experimental workflow for the physicochemical characterization of ciwujianoside C4.

Methodology:

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
is performed in both positive and negative ion modes to determine the accurate mass and
molecular formula.



- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄). 2D NMR experiments (COSY, HSQC, HMBC) are conducted to establish the complete structure.
- Infrared Spectroscopy: The IR spectrum is recorded using a KBr pellet to identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O-C) bonds.[2]
- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol to identify any chromophores present in the molecule. Triterpenoid saponins typically show weak absorption in the UV region unless a conjugated system is present in the aglycone.[3]
- Melting Point: The melting point is determined using a standard melting point apparatus.
- Solubility: The solubility is assessed in a range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, chloroform, DMSO) at a specified temperature.

Biological Activity

Ciwujianoside C4 has been reported to enhance the activity of pancreatic lipase in vitro.[4][5] [6] This finding suggests a potential role for this compound in modulating lipid metabolism.

Logical Relationship of Biological Activity:



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Caption: Interaction of **ciwujianoside C4** with pancreatic lipase.

The precise mechanism by which **ciwujianoside C4** enhances pancreatic lipase activity and the specific signaling pathways involved have not yet been elucidated and represent an area for future research.

Conclusion



This technical guide provides a summary of the current knowledge on the physicochemical properties of pure **ciwujianoside C4**. While its fundamental chemical identity has been established, further research is needed to fully characterize its physical properties, such as melting point and solubility, and to obtain detailed spectroscopic data for its unambiguous identification. The reported enhancement of pancreatic lipase activity warrants further investigation to understand the underlying mechanism and to explore the potential therapeutic applications of this intriguing natural product.

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